![molecular formula C14H18N6O3 B2380799 ethyl 3-(3-((1-phenyl-1H-tetrazol-5-yl)methyl)ureido)propanoate CAS No. 1005306-99-9](/img/structure/B2380799.png)
ethyl 3-(3-((1-phenyl-1H-tetrazol-5-yl)methyl)ureido)propanoate
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Overview
Description
Ethyl 3-(3-((1-phenyl-1H-tetrazol-5-yl)methyl)ureido)propanoate is a complex organic compound. It contains a tetrazole moiety, which is a five-membered ring containing four nitrogen atoms and one carbon atom . Tetrazoles are known for their wide range of pharmacological activities .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in ecofriendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The Diels–Alder reaction of ethyl 3- (1-phenyl-1 H -tetrazol-5-yl-1,2-diaza-1,3-butadiene-1-carboxylate with 2-acetyl-6-methyl-2,3-dihydro-4 H -pyran (methyl vinyl ketone dimer) regioselectively afforded the corresponding 3- (tetrazol-5-yl)-hexahydro-7 H -pyrano [2,3- c ]pyridazine in quantitative yield .Molecular Structure Analysis
The molecular structure of this compound is complex. It includes a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom . The compound has a molecular formula of C20H24N6O4 .Chemical Reactions Analysis
Tetrazoles are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo exothermic reactions with reducing agents .Scientific Research Applications
Molecular Structure and Crystallography
- Ethyl 3-(3-((1-phenyl-1H-tetrazol-5-yl)methyl)ureido)propanoate and related compounds have been a subject of interest in crystallography. Studies focus on their molecular structures, dihedral angles, and hydrogen bonding patterns in crystals (Liu et al., 2012).
Synthesis and Chemical Reactions
- Research has been conducted on the synthesis methods for compounds with tetrazolyl groups, including ethyl 3-(3-((1-phenyl-1H-tetrazol-5-yl)methyl)ureido)propanoate. One-pot synthesis and tandem methods have been developed to create such compounds (Jafari Chermahini et al., 2016).
- Studies have explored the synthesis of ethyl 3-aryl-2-(1H-tetrazol-5-yl)acrylates, which are structurally related to ethyl 3-(3-((1-phenyl-1H-tetrazol-5-yl)methyl)ureido)propanoate, indicating a broader range of chemical applications and relevance in chemical synthesis (Ceder & Beijer, 1975).
Pharmacological and Biological Activities
- Research on derivatives of ethyl 3-(3-((1-phenyl-1H-tetrazol-5-yl)methyl)ureido)propanoate has shown potential biological and pharmacological activities. These include studies on the antimicrobial activities of related compounds (Mohite & Bhaskar, 2010).
- Some studies have focused on the anti-gastric cancer activity of compounds closely related to ethyl 3-(3-((1-phenyl-1H-tetrazol-5-yl)methyl)ureido)propanoate, indicating its potential in therapeutic applications (Liu et al., 2019).
Polymorphism and Spectroscopic Studies
- Ethyl 3-(3-((1-phenyl-1H-tetrazol-5-yl)methyl)ureido)propanoate has been a subject in studies investigating polymorphism in pharmaceutical compounds. These studies utilize spectroscopic and diffractometric techniques to characterize different forms of the compound (Vogt et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
The compound contains a tetrazole moiety, which is a class of synthetic organic heterocyclic compounds consisting of a 5-membered aromatic ring with four nitrogen atoms . Tetrazoles have been found to interact with a variety of biological targets due to their structural similarity to bioactive molecules in the body .
Mode of Action
This means they can mimic the function of carboxylic acids in biological systems, potentially interacting with the same proteins and enzymes .
Biochemical Pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Tetrazoles have been found to participate in a wide range of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory activities .
Pharmacokinetics
Tetrazoles in general are known to be soluble in water and other polar solvents , which could influence their absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Given the wide range of biological activities associated with tetrazoles, it’s possible that it could have multiple effects at the cellular level .
Action Environment
The stability and efficacy of this compound could be influenced by various environmental factors. For example, pH could affect the ionization state of the tetrazole moiety, potentially influencing its interaction with biological targets .
properties
IUPAC Name |
ethyl 3-[(1-phenyltetrazol-5-yl)methylcarbamoylamino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O3/c1-2-23-13(21)8-9-15-14(22)16-10-12-17-18-19-20(12)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H2,15,16,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUYQQQWWLYXIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NCC1=NN=NN1C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(3-((1-phenyl-1H-tetrazol-5-yl)methyl)ureido)propanoate |
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